2-Chlorophenylhydrazine hydrochloride

Description

Significance and Versatility as a Building Block in Organic Synthesis

The primary significance of 2-chlorophenylhydrazine hydrochloride in organic synthesis lies in its role as a precursor for heterocyclic compounds. pubcompare.ai It is a key reactant in the Fischer indole (B1671886) synthesis, one of the oldest and most effective methods for creating the indole nucleus, a structural motif prevalent in many natural products and pharmaceuticals. wikipedia.orgbyjus.com In this reaction, this compound condenses with an aldehyde or a ketone under acidic conditions to form a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement and cyclization to yield a substituted indole. wikipedia.org

The versatility of this building block is demonstrated by its use in synthesizing a variety of complex molecules. For instance, it is employed in the one-pot synthesis of indolo[2,3-a]carbazoles, which are compounds of significant scientific interest. thieme-connect.com Beyond indoles, it is also used in the synthesis of other heterocyclic structures like pyrazolines. sigmaaldrich.com The presence of the chlorine atom on the phenyl ring provides a site for further functionalization, adding to its versatility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41052-75-9 |

| Molecular Formula | C₆H₈Cl₂N₂ |

| Molecular Weight | 179.05 g/mol |

| Appearance | White to cream to pale brown crystals or powder |

| Melting Point | 200-203 °C (decomposes) |

| Purity | ≥96.0% |

Evolution of its Applications in Academic Research

The application of this compound in academic research has evolved from its foundational use in classical organic reactions to more specialized areas. Initially, its utility was predominantly explored within the context of the Fischer indole synthesis for creating diverse indole derivatives. wikipedia.orgbyjus.com This remains a cornerstone of its application today, with researchers continuing to develop novel methods, such as tandem Fischer indole syntheses, to construct complex polycyclic systems. thieme-connect.com

More recently, its applications have expanded into biochemical and medicinal chemistry research. For example, it has been used as a research reagent to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are drugs used for treating Mycobacterium tuberculosis. thermofisher.comsigmaaldrich.com This application highlights its role as a tool for investigating biological mechanisms and drug resistance. Furthermore, its use in the synthesis of halogen-substituted phenylhydrazine (B124118) derivatives with potential antifungal properties showcases its growing importance in the development of new bioactive compounds.

Contextualization within Substituted Phenylhydrazine Chemistry

This compound belongs to the broader class of substituted phenylhydrazines, which are derivatives of phenylhydrazine featuring various substituents on the phenyl ring. This class of compounds is fundamental in organic synthesis, primarily serving as key starting materials for the Fischer indole synthesis. rasayanjournal.co.in The nature and position of the substituent on the phenyl ring can significantly influence the reactivity of the hydrazine (B178648) and the properties of the resulting products.

Within this family, this compound is distinguished by the presence of a chlorine atom at the ortho position. This positioning can introduce steric effects and electronic modifications that influence the regioselectivity of cyclization reactions like the Fischer indole synthesis. thieme-connect.com It is one of three positional isomers, the others being 3-chlorophenylhydrazine hydrochloride and 4-chlorophenylhydrazine (B93024) hydrochloride. rasayanjournal.co.in While all are important synthetic intermediates, they lead to different final products and may be chosen for specific synthetic targets. For instance, 4-chlorophenylhydrazine hydrochloride is a known intermediate in the synthesis of Carprofen, a nonsteroidal anti-inflammatory drug. rasayanjournal.co.in The study and separation of these isomers are crucial for ensuring the purity and effectiveness of the final products derived from them. rasayanjournal.co.in

Table 2: Application of this compound in Synthesis

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Fischer Indole Synthesis | This compound, Aldehyde/Ketone | Substituted Indoles | Core structure in many pharmaceuticals and natural products. wikipedia.orgbyjus.com |

| Tandem Fischer Indole Synthesis | This compound, 2-Amino-cyclohexanone hydrochloride | Indolo[2,3-a]carbazoles | One-pot synthesis of complex, synthetically important molecules. thieme-connect.com |

| Pyrazole Synthesis | This compound, 1,3-Dicarbonyl compound | Pyrazole Derivatives | Synthesis of bioactive heterocyclic compounds. sigmaaldrich.comekb.eg |

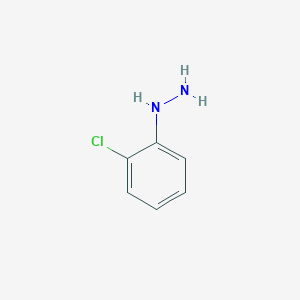

Structure

3D Structure of Parent

Properties

CAS No. |

41052-75-9 |

|---|---|

Molecular Formula |

C6H8Cl2N2 |

Molecular Weight |

179.04 g/mol |

IUPAC Name |

(2-chlorophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

InChI Key |

ADODRSVGNHNKAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Cl.Cl |

Canonical SMILES |

[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-] |

Other CAS No. |

41052-75-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenylhydrazine Hydrochloride

Diazotization-Reduction Pathways for Arylhydrazine Hydrochloride Synthesis

The primary route for synthesizing arylhydrazines, including 2-Chlorophenylhydrazine hydrochloride, involves a two-step process: diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt. thieme-connect.deguidechem.com This classical approach begins with the conversion of a primary aromatic amine, in this case, 2-chloroaniline (B154045), into a diazonium salt. google.com This is typically accomplished by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures. prepchem.comscielo.br

The resulting diazonium salt is then reduced to form the corresponding arylhydrazine. thieme-connect.de This reduction step is critical and can be carried out using various reducing agents. thieme-connect.degoogle.com The final product is then typically isolated as a hydrochloride salt to improve its stability. guidechem.com

The efficiency of converting the 2-chloroaniline precursor into this compound is highly dependent on the strict control of reaction conditions. Key parameters that are optimized include temperature, pH, and the rate of reagent addition.

The diazotization reaction is exothermic and the diazonium salt intermediate is unstable at higher temperatures. Therefore, this step is consistently carried out at low temperatures, typically between -5°C and 5°C, to prevent decomposition of the diazonium salt and minimize the formation of unwanted byproducts. guidechem.comprepchem.comrasayanjournal.co.in

The conditions for the subsequent reduction step are also carefully managed. Depending on the reducing agent used, the temperature and pH may be adjusted to maximize yield and purity. For instance, when using sodium pyrosulfite as the reducing agent, the reaction can be carried out at a temperature between 10°C and 35°C and a pH between 7 and 9. google.com In contrast, reduction with stannous chloride is often performed at temperatures below 25°C in a highly acidic medium. prepchem.com

| Step | Parameter | Condition Range | Rationale |

|---|---|---|---|

| Diazotization | Temperature | -5°C to 5°C | Prevents decomposition of the unstable diazonium salt. guidechem.comprepchem.com |

| Acid | Concentrated HCl | Provides the acidic medium necessary for the formation of nitrous acid and the diazonium salt. prepchem.com | |

| Reduction | Temperature | Varies with reducing agent (e.g., <25°C for SnCl₂, 10-35°C for Sodium Pyrosulfite) | Optimizes the reduction process and minimizes side reactions. google.comprepchem.com |

| pH | Varies with reducing agent (e.g., 7-9 for Sodium Pyrosulfite) | Controls the reactivity of the reducing agent and the stability of the product. google.comgoogle.com |

Tin(II) Chloride (Stannous Chloride) : This is a widely used and effective reducing agent for converting diazonium salts to arylhydrazines. thieme-connect.deprepchem.com It is known to provide good yields, particularly for ortho-substituted compounds like 2-chlorophenylhydrazine. thieme-connect.de However, the workup process can be more complex due to the need to remove tin residues from the final product. thieme-connect.deacs.org

Sulfites : Alkali metal sulfites, such as sodium bisulfite or sodium pyrosulfite, are also common choices. thieme-connect.degoogle.comrasayanjournal.co.in The use of sodium pyrosulfite has been reported to shorten reaction times and result in a product with high purity (greater than 98%). google.com Reduction with sulfites can sometimes be a more environmentally friendly option compared to heavy metal salts. google.com

Zinc Powder : In some methodologies, zinc powder in the presence of concentrated hydrochloric acid is used as the reducing agent. guidechem.com This method is reported to offer good performance, high yields, and a shorter reaction time. The resulting zinc byproducts are often easier to remove, leading to a product with fewer impurities and high purity. guidechem.com

L-Ascorbic Acid : As part of a "green chemistry" approach, L-ascorbic acid has been utilized as a reducing agent. acs.org This method avoids the use of heavy metals like tin, making the process more environmentally benign. The reaction is conducted in an entirely aqueous medium, further enhancing its green credentials. acs.org

| Reducing Agent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Good yields, especially for ortho-substituted compounds. | Workup can be tedious due to tin residues. | thieme-connect.deacs.org |

| Sodium Pyrosulfite | Shortens reaction time, leads to high purity product (>98%). | Reaction conditions like pH need careful control. | google.com |

| Zinc Powder | High yield and purity, shorter reaction time, easy removal of byproducts. | Requires a strongly acidic environment. | guidechem.com |

| L-Ascorbic Acid | Environmentally friendly ("green"), avoids heavy metals, aqueous medium. | May require specific process optimization for large-scale production. | acs.org |

Comparison of Synthetic Approaches for Chlorophenylhydrazine Isomers

The synthesis of chlorophenylhydrazine isomers (2-chloro, 3-chloro, and 4-chloro) generally follows the same diazotization-reduction pathway, with the primary difference being the starting material (2-chloroaniline, 3-chloroaniline, or 4-chloroaniline, respectively). While the fundamental chemistry is consistent, the position of the chlorine atom on the aromatic ring can influence reaction kinetics and the impurity profile of the final product.

For instance, in the synthesis of 4-Chlorophenylhydrazine (B93024) hydrochloride, positional isomers such as this compound and 3-Chlorophenylhydrazine hydrochloride are considered potential impurities that can arise during the chemical synthesis. rasayanjournal.co.in The development of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), has been crucial for the separation and quantification of these closely related isomers, ensuring the quality control of the desired product. rasayanjournal.co.in

The choice of reducing agent can also be tailored for specific isomers. For example, tin(II) chloride is noted to give better yields with ortho-substituted diazonium compounds, making it a particularly suitable choice for the synthesis of this compound. thieme-connect.de The optimization of reaction conditions for each isomer is essential to maximize the yield of the target molecule while minimizing the formation of other positional isomers and related impurities.

Reactivity and Derivatization Chemistry of 2 Chlorophenylhydrazine Hydrochloride

Nucleophilic Character of the Hydrazine (B178648) Moiety in Reaction Mechanisms

The hydrazine group (-NHNH2) in 2-chlorophenylhydrazine is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering it a potent nucleophile. This nucleophilicity is central to its role in a variety of chemical transformations, most notably in condensation reactions with carbonyl compounds.

The reaction of 2-chlorophenylhydrazine with aldehydes and ketones initially forms a phenylhydrazone, which can then undergo further reactions. This reactivity is a cornerstone of the Fischer indole (B1671886) synthesis, a widely used method for preparing indole rings. In this reaction, the phenylhydrazone, formed from the condensation of the phenylhydrazine (B124118) and a carbonyl compound, undergoes an acid-catalyzed intramolecular cyclization to yield the indole nucleus. The fundamental nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is the initiating step of this important transformation.

The nucleophilicity of the hydrazine moiety is also exploited in the synthesis of various heterocyclic compounds. For instance, reaction with 1,3-dicarbonyl compounds provides a route to pyrazoles, while reaction with γ-ketoacids can lead to the formation of pyridazinones. In these syntheses, the hydrazine acts as a dinucleophile, with both nitrogen atoms participating in the cyclization process.

Reactivity Influenced by Ortho-Chlorine Substitution

The presence of a chlorine atom at the ortho position of the phenyl ring in 2-chlorophenylhydrazine hydrochloride has a significant impact on its reactivity. This influence is twofold, stemming from both electronic and steric effects.

Electronically, the chlorine atom is an electron-withdrawing group through induction, which decreases the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the chlorine. However, the lone pairs on the chlorine atom can participate in resonance, which can partially counteract the inductive effect by donating electron density to the ring.

Sterically, the ortho-chlorine atom can hinder the approach of reactants to the adjacent hydrazine moiety. This steric hindrance can influence the rate and outcome of reactions involving the hydrazine group. For example, in reactions where the hydrazine nitrogen attacks a bulky electrophile, the rate may be slower compared to that of an unsubstituted or para-substituted phenylhydrazine.

Transformation Pathways and Product Characterization

This compound can undergo a variety of transformations, leading to a range of derivatives with potential applications in medicinal chemistry and materials science. The primary modes of derivatization include oxidation, reduction, and nucleophilic substitution.

The hydrazine moiety can be oxidized or can react with electrophilic reagents to form urea (B33335) derivatives. A common method for the synthesis of substituted ureas involves the reaction of a hydrazine with an isocyanate. In the case of 2-chlorophenylhydrazine, reaction with an appropriate isocyanate (R-N=C=O) would be expected to yield a 1-(2-chlorophenyl)-4-substituted-semicarbazide, which is a type of urea derivative.

Table 1: Plausible Reactions for the Formation of Urea Derivatives from 2-Chlorophenylhydrazine

| Reactant | Product Type | General Reaction |

| Isocyanate (R-NCO) | Substituted Semicarbazide | 2-Cl-C6H4-NHNH2 + R-NCO → 2-Cl-C6H4-NHNH-CO-NHR |

| Phosgene (B1210022) (COCl2) | Symmetrical/Unsymmetrical Urea | 2 x 2-Cl-C6H4-NHNH2 + COCl2 → (2-Cl-C6H4-NHNH)2CO |

Note: The reactions presented are based on the general reactivity of hydrazines and may require specific conditions for 2-chlorophenylhydrazine.

The hydrazine functional group in 2-chlorophenylhydrazine can be reduced to the corresponding primary amine, 2-chloroaniline (B154045). This transformation involves the cleavage of the N-N single bond. Various reducing agents can be employed for this purpose.

A common method for the reduction of phenylhydrazines to anilines is the use of zinc dust in the presence of an acid, such as hydrochloric acid or acetic acid. This system is effective for the reduction of the hydrazine moiety without affecting the aryl chlorine substituent under controlled conditions. Catalytic transfer hydrogenation is another effective method. This technique often utilizes a hydrogen donor, such as hydrazine hydrate (B1144303) or ammonium (B1175870) formate, in the presence of a metal catalyst like palladium on carbon (Pd/C). This method is generally mild and can be selective.

Table 2: Common Reducing Systems for the Conversion of Phenylhydrazines to Anilines

| Reducing System | Description |

| Zn/HCl or Zn/CH3COOH | Zinc dust in the presence of a protic acid. |

| Catalytic Transfer Hydrogenation | A hydrogen donor (e.g., hydrazine hydrate) with a catalyst (e.g., Pd/C). |

Note: Specific reaction conditions would need to be optimized for the reduction of 2-chlorophenylhydrazine.

The chlorine atom on the aromatic ring of 2-chlorophenylhydrazine can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is influenced by the nature of the nucleophile and the reaction conditions. The presence of the hydrazine group, which is electron-donating by resonance, can influence the reactivity of the aryl halide towards nucleophilic attack. Generally, strong electron-withdrawing groups ortho or para to the leaving group are required to activate the ring for SNAr.

While the hydrazine group itself is not a strong activating group for SNAr, under certain conditions, such as with very strong nucleophiles or under high temperatures, substitution may occur. For instance, reaction with strong nucleophiles like alkoxides (e.g., sodium methoxide) or amines could potentially lead to the substitution of the chlorine atom.

Intramolecular nucleophilic aromatic substitution is also a possibility in appropriately substituted derivatives of 2-chlorophenylhydrazine. If a nucleophilic group is present in a side chain attached to one of the hydrazine nitrogens, it could potentially displace the ortho-chlorine to form a new heterocyclic ring. This strategy is often employed in the synthesis of complex heterocyclic systems.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions of 2-Chlorophenylhydrazine

| Nucleophile | Potential Product | Reaction Type |

| Sodium Methoxide (NaOCH3) | 2-Methoxyphenylhydrazine | Intermolecular S |

| Ammonia (NH3) | 2-Hydrazinyl-aniline | Intermolecular S |

| Internal Nucleophile | Fused Heterocycle | Intramolecular S |

Advanced Analytical Methodologies Employing and Characterizing 2 Chlorophenylhydrazine Hydrochloride

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis and purity assessment of 2-Chlorophenylhydrazine hydrochloride. These techniques offer high resolution and sensitivity, making them ideal for separating complex mixtures and quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The synthesis of chlorophenylhydrazine isomers often results in a mixture of ortho, meta, and para isomers. Due to their similar physical and chemical properties, the separation of these positional isomers presents a significant analytical challenge. Reverse-phase HPLC (RP-HPLC) has proven to be a highly effective technique for this purpose.

A study focused on the separation of substituted chlorophenylhydrazine isomers, including this compound, employed a Waters X-Bridge C18 column. This method successfully resolved this compound from its 3- and 4-isomers, as well as from the starting material, 4-chloroaniline. rasayanjournal.co.in The optimized conditions allowed for the accurate quantification of each isomer, which is crucial for controlling the quality of the final product. rasayanjournal.co.in

Table 1: HPLC Method Parameters for Isomer Separation

| Parameter | Value |

| Column | Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) |

| Detection Wavelength | 239 nm |

| Mobile Phase | Gradient elution with a mixture of a buffer and an organic solvent |

| Flow Rate | Typically around 1.0 mL/min |

| Injection Volume | 5 µL |

Quality Control and Impurity Profiling in Synthetic Processes

HPLC is a cornerstone of quality control in the synthetic production of this compound. It is extensively used for impurity profiling, which involves the identification and quantification of process-related impurities and degradation products. rasayanjournal.co.in The presence of impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

During the synthesis of 4-Chlorophenylhydrazine (B93024) hydrochloride, this compound is considered a significant impurity. rasayanjournal.co.in A validated HPLC method demonstrated the capability to detect and quantify this compound at very low levels, with a detection limit of 0.02%. rasayanjournal.co.in This level of sensitivity is essential for ensuring the purity of the desired isomer and for meeting stringent regulatory requirements. The method's precision was confirmed by the low relative standard deviation (RSD) values for replicate injections. rasayanjournal.co.in

Table 2: Impurity Detection and Quantification Data

| Impurity | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) |

| This compound | 23.1 | 0.02 | - |

| 3-Chlorophenylhydrazine hydrochloride | 25.8 | 0.04 | - |

| 4-Chloroaniline | 30.3 | 0.02 | - |

Spectroscopic Characterization of Synthesized Compounds and Derivatives

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.96 – 7.0 | Triplet (t) | 1H | Aromatic Proton |

| 7.18 – 7.20 | Doublet (d) | 1H | Aromatic Proton |

| 7.29 – 7.31 | Triplet (t) | 1H | Aromatic Proton |

| 7.40 – 7.42 | Doublet (d) | 1H | Aromatic Proton |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational bands observed in the IR spectrum include those for N-H stretching of the hydrazine (B178648) group, C-H stretching of the aromatic ring, C=C stretching of the phenyl ring, and the C-Cl stretching. A reported IR spectrum (KBr disc) for this compound showed peaks at 3205.40, 2988.5, 2688.4, 1584.0, 1496.4, 1098.6, 873.2, 818.6, 649.1, and 482.53 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3205 | N-H Stretching |

| ~2988, 2688 | C-H Stretching (Aromatic) |

| ~1584, 1496 | C=C Stretching (Aromatic Ring) |

| ~1098 | C-N Stretching |

| ~818 | C-Cl Stretching |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For 2-Chlorophenylhydrazine, the ESI-mass spectrum shows a molecular ion peak (M+1)⁺ at m/z 143, corresponding to the protonated molecule of the free base. The presence of the chlorine atom is indicated by the characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak. While detailed fragmentation patterns for this compound were not extensively available in the searched results, the fragmentation of related phenylhydrazine (B124118) derivatives typically involves cleavage of the N-N bond and fragmentation of the aromatic ring. raco.catnih.govmiamioh.edu

Table 5: Mass Spectrometry Data for 2-Chlorophenylhydrazine

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 143.03 | 143 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. While direct crystallographic studies on this compound are not extensively documented in publicly available literature, the principles of X-ray diffraction are routinely applied to its derivatives, particularly hydrazones, to elucidate their absolute stereochemistry and conformational features. The reaction of 2-chlorophenylhydrazine with a chiral aldehyde or ketone results in the formation of a diastereomeric hydrazone. The resulting crystalline derivative can then be subjected to X-ray analysis to determine the spatial arrangement of its atoms.

The determination of absolute stereochemistry is crucial in pharmacology and toxicology, where enantiomers of a chiral molecule can exhibit markedly different biological activities. For derivatives of 2-chlorophenylhydrazine, X-ray crystallography can establish the absolute configuration of stereogenic centers by analyzing the diffraction pattern, often employing anomalous dispersion effects. This allows for the precise assignment of (R) or (S) configuration to each chiral center.

Below is a table summarizing representative crystallographic data for a complex containing a ligand derived from a chlorophenylhydrazine, illustrating the type of information obtained from such studies.

Interactive Table: Crystallographic Data for a Rhodium(III) Complex with a Chlorophenylhydrazone-derived Ligand nih.gov

| Parameter | Value |

| Empirical Formula | C18H22Cl2N3Rh |

| Formula Weight | 482.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.3456 (4) |

| b (Å) | 10.1123 (3) |

| c (Å) | 14.6789 (4) |

| β (°) | 114.345 (1) |

| Volume (ų) | 1941.11 (9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.650 |

Derivatization Reagent in Quantitative Analytical Chemistry

This compound serves as a valuable derivatization reagent in quantitative analytical chemistry, particularly for the analysis of carbonyl compounds. The fundamental principle behind its application lies in the reaction of the hydrazine functional group with the carbonyl group (aldehyde or ketone) to form a stable hydrazone derivative. This process is of significant utility for several reasons:

Enhanced Detectability: Many simple aldehydes and ketones lack a strong chromophore, making their detection by UV-Vis spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC), challenging at low concentrations. The 2-chlorophenylhydrazone derivatives incorporate the aromatic ring, which significantly enhances their ultraviolet absorbance, thereby lowering the limits of detection.

Improved Chromatographic Separation: The derivatization process alters the polarity and volatility of the analytes. This can lead to improved peak shape, better resolution of isomers, and more reproducible retention times in chromatographic systems like HPLC and Gas Chromatography (GC).

Increased Stability: Short-chain aldehydes and ketones can be volatile and sometimes unstable. Converting them to their corresponding hydrazones increases their molecular weight and stability, making them more amenable to analysis.

The use of phenylhydrazine derivatives as derivatization agents is a well-established technique. For instance, 2,4-dinitrophenylhydrazine (DNPH) is widely employed for the quantitative analysis of carbonyl compounds in various matrices, including air, water, and biological samples. The reaction mechanism and analytical principles are directly analogous for this compound.

The derivatization reaction is typically carried out in an acidic medium to catalyze the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. The resulting derivatives can then be extracted and analyzed by HPLC with UV detection.

This methodology has been successfully applied to the quantitative analysis of a wide range of carbonyl-containing analytes, including:

Aldehydes and Ketones: For the determination of low molecular weight aldehydes and ketones in environmental and industrial samples.

Sugars: Reducing sugars, which possess a free aldehyde or ketone group, can be derivatized to enhance their detection in biological fluids and food products.

Steroids: Many steroid hormones contain ketone functional groups, and their derivatization with reagents like dansyl hydrazine has been shown to be effective for their quantification in clinical samples.

The following table summarizes the application of phenylhydrazine-based derivatization for the quantitative analysis of various compound classes.

Interactive Table: Applications of Phenylhydrazine Derivatization in Quantitative Analysis

| Analyte Class | Example Analytes | Typical Analytical Method | Purpose of Derivatization |

| Aldehydes & Ketones | Formaldehyde, Acetaldehyde, Acetone | HPLC-UV | Enhanced UV detection, Improved stability |

| Sugars | Glucose, Fructose | HPLC-UV, Mass Spectrometry | Increased sensitivity for MS and UV detection nih.gov |

| Steroids | Cortisol, Progesterone | HPLC-FLD (with fluorescent hydrazines) | Introduction of a fluorophore for sensitive detection nih.govencyclopedia.pub |

Computational and Theoretical Investigations of 2 Chlorophenylhydrazine Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, electron density distributions, and other key electronic properties. For phenylhydrazine (B124118) derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to perform these analyses. mdpi.comsciforum.net

The process begins with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. For a molecule like 2-chlorophenylhydrazine, this would reveal the planarity of the phenyl ring and the geometry around the hydrazine (B178648) moiety.

Once the geometry is optimized, DFT is used to calculate the distribution of electronic charge across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For hydrazine derivatives, the nitrogen atoms are typically electron-rich regions, indicating they are likely sites for electrophilic attack, while the hydrogen atoms of the hydrazine group are electron-poor. nih.gov

Table 1: Representative DFT-Calculated Properties for a Phenylhydrazine Derivative Note: Data is illustrative and based on typical values for similar compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 4.0 Debye | Indicates the overall polarity of the molecule. |

| N-N Bond Length | ~1.39 Å | Characterizes the bond between the two nitrogen atoms. |

| C-N Bond Length | ~1.41 Å | Characterizes the bond between the phenyl ring and the hydrazine group. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. mdpi.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity. nih.govsemanticscholar.org

For chlorophenylhydrazine derivatives, the HOMO is often localized on the phenyl ring and the hydrazine nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is typically distributed over the aromatic ring system. The presence of the electron-withdrawing chlorine atom can influence the energies of these orbitals. In a study on a related 2-(4-chlorophenyl) derivative, the HOMO energy was calculated to be -5.2822 eV and the LUMO energy was -1.2715 eV, resulting in an energy gap of 4.0106 eV, which indicates good molecular stability. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to further quantify the reactivity of the molecule.

Table 2: Representative Frontier Molecular Orbital Data for a Chlorophenyl Derivative Note: Data is illustrative and based on values for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. nih.gov

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.2822 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.2715 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0106 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

The process involves placing the ligand, such as a 2-chlorophenylhydrazine derivative, into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding energy for different poses (orientations and conformations) of the ligand. The pose with the lowest binding energy is considered the most likely binding mode.

Molecular docking studies on various phenylhydrazine and chlorophenyl derivatives have been performed to evaluate their potential as inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR-2) or various inflammatory proteins. researchgate.netnih.gov These simulations reveal crucial information about the non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: Interactions between hydrogen bond donors (like the N-H groups of the hydrazine) and acceptors (like oxygen or nitrogen atoms on protein residues).

Hydrophobic interactions: Interactions between the nonpolar phenyl ring and hydrophobic pockets in the protein's active site.

Pi-stacking: Interactions between the aromatic ring of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

The results, including binding energy (often in kcal/mol) and specific interacting amino acid residues, provide a structural basis for the molecule's biological activity and can guide the synthesis of more potent derivatives.

Table 3: Illustrative Molecular Docking Results for a Phenylhydrazine Derivative Note: This data is hypothetical and represents typical results from a docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| VEGFR-2 Kinase | -8.5 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Sulfur |

Conformational Analysis and Rotational Isomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers or rotational isomers (rotamers), that can be interconverted by rotation about single bonds. For 2-chlorophenylhydrazine, rotations around the C-N bond (connecting the phenyl ring to the hydrazine) and the N-N bond are of particular interest.

Computational methods, particularly DFT, can be used to explore the potential energy surface (PES) associated with these rotations. A torsional potential scan is performed by systematically changing a specific dihedral angle (e.g., C-C-N-N) in increments and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.

The resulting energy profile reveals the low-energy (stable) conformers, which correspond to minima on the PES, and the high-energy transition states, which correspond to maxima. The energy difference between a minimum and a maximum is the rotational energy barrier, which determines how easily the molecule can convert between different conformations.

For phenylhydrazine, rotation around the C-N bond can be hindered by steric interactions between the ortho-substituent (chlorine) and the -NHNH2 group. The planarity of the system is influenced by the conjugation between the nitrogen lone pair and the aromatic pi-system. Similarly, rotation around the N-N bond in hydrazine is known to have distinct energy barriers, with the staggered (gauche) conformation being more stable than the eclipsed conformations. sci-hub.ru

Understanding the preferred conformations and the barriers to their interconversion is crucial as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with receptors or enzymes.

Specialized Research Applications and Future Directions

Application in Studying Microbial Resistance Mechanisms (e.g., Mycobacterium smegmatis intrinsic resistance)

2-Chlorophenylhydrazine hydrochloride has been utilized as a chemical tool in studies investigating the intrinsic drug resistance of Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. Efflux pumps are a primary mechanism of intrinsic resistance in mycobacteria, actively transporting a wide range of antimicrobial agents out of the cell, thereby reducing their efficacy. bohrium.commdpi.com The inhibition of these pumps is a key strategy to restore susceptibility to existing drugs. bohrium.commdpi.com

In research focused on fluoroquinolone resistance in M. smegmatis, this compound (CHH) was listed among the chemicals used in the experimental setup. nih.gov While the study's main findings centered on the role of the MfpA protein in conferring resistance, the inclusion of CHH suggests its use as a potential modulator or probe in the broader investigation of resistance mechanisms. nih.gov Efflux pump inhibitors, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP)—a related phenylhydrazine (B124118) derivative—are frequently used to disrupt the proton motive force that powers many efflux pumps, which leads to a decrease in the minimum inhibitory concentrations (MICs) of various antibiotics. nih.govnih.gov Such studies help to confirm the role of active efflux in a bacterium's resistance profile. nih.gov The application of compounds like this compound in this context aids in the fundamental understanding of mycobacterial defense systems, which is crucial for developing new therapeutic strategies against multidrug-resistant tuberculosis. mdpi.compreprints.orgmdpi.com

Design and Synthesis of Ligands for Metal Coordination

Substituted phenylhydrazines are important precursors in coordination chemistry for the synthesis of ligands, particularly Schiff bases. derpharmachemica.comrjptonline.org These ligands are valued for their ability to form stable complexes with a wide variety of metal ions, stabilizing them in different oxidation states. derpharmachemica.comresearchgate.net The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems. researchgate.net

A direct application of 2-chlorophenylhydrazine is in the synthesis of Schiff base ligands. For example, the ligand N-(2-Chloro-phenyl)-N'-thiophen-2-ylmethylene-hydrazine was prepared through the condensation reaction of 2-chlorophenyl hydrazine (B178648) with 2-thiophenecarboxaldehyde in an ethanolic solution. researchgate.net The general synthetic route for such hydrazone Schiff bases involves refluxing equimolar amounts of a substituted phenylhydrazine and an appropriate aldehyde or ketone, often with an acid catalyst. preprints.org

The resulting Schiff base, containing an azomethine nitrogen (-N=CH-), acts as an effective coordination site. researchgate.net These ligands can coordinate with metal ions like Cu(II) and Zn(II) to form stable metal chelates. derpharmachemica.com The coordination typically occurs through the azomethine nitrogen and other donor atoms present in the ligand structure, such as a phenolic oxygen or a heterocyclic sulfur atom. researchgate.net The design of such ligands is a dynamic area of research, as the electronic properties and structure of the final metal complex can be fine-tuned by selecting different substituents on the phenylhydrazine and aldehyde precursors. nih.govmtct.ac.inmdpi.com

| Reactant 1 | Reactant 2 | Resulting Ligand Type | Metal Ion Examples |

| 2-Chlorophenylhydrazine | 2-Thiophenecarboxaldehyde | Hydrazone Schiff Base | Cu(II), Co(II), Ni(II) |

| Phenylhydrazine Derivatives | Salicylaldehyde | Hydrazone Schiff Base | Cu(II), Zn(II) |

| Hydrazine Hydrate (B1144303) | 2-Chloro-3-carbaldehyde | Bis-hydrazine Schiff Base | Cu(II), Co(II), Ni(II) |

Role in the Development of Functional Materials (e.g., nonlinear optical materials)

Functional materials with nonlinear optical (NLO) properties are critical for applications in photonics and optoelectronics, including optical switching and frequency conversion. ucl.ac.ukjhuapl.edu Organic molecules, particularly those with donor-pi-acceptor (D-π-A) structures, are a major focus of NLO materials research. researchgate.net Hydrazone derivatives are among the classes of organic compounds investigated for these properties due to their structural versatility and potential for significant third-order NLO response. researchgate.net

Research into 2-pyrazoline (B94618) derivatives has demonstrated a clear pathway from substituted phenylhydrazines to materials with significant second-order NLO properties. researchgate.net In one study, pyrazolines were synthesized by reacting chalcones with various substituted phenylhydrazines, including p-chlorophenylhydrazine and 2,4-dichlorophenylhydrazine. The resulting compounds, which incorporate the substituted phenylhydrazine moiety into a heterocyclic ring, exhibited notable NLO characteristics. Specifically, compounds substituted with electron-accepting nitro groups on the phenylhydrazine ring showed significant second-order NLO responses, as measured by the hyper-Rayleigh scattering technique. researchgate.net

The study highlights that the NLO properties can be tuned by altering the substituents on the phenyl ring derived from the phenylhydrazine precursor. researchgate.net This demonstrates the role of compounds like 2-chlorophenylhydrazine as foundational building blocks for creating advanced functional materials where specific electronic properties are required. researchgate.netbohrium.com

| Phenylhydrazine Precursor | Resulting Compound Class | Functional Property | Key Structural Feature |

| 4-Nitrophenylhydrazine | 2-Pyrazoline | Second-Order NLO | Donor-π-Acceptor System |

| 2,4-Dinitrophenylhydrazine | 2-Pyrazoline | Second-Order NLO | Enhanced Acceptor Strength |

| p-Chlorophenylhydrazine | 2-Pyrazoline | Fluorescence | Halogen Substitution |

Emerging Research Frontiers in Substituted Phenylhydrazine Chemistry

The chemistry of substituted phenylhydrazines continues to be an active and evolving field of research. The versatility of the hydrazine functional group makes these compounds valuable starting materials for synthesizing a wide array of heterocyclic and acyclic molecules with diverse biological activities and material properties. scirp.orgiscientific.org

One major frontier is the continued development of novel compounds for medicinal chemistry. Phenylhydrazone derivatives have been extensively explored for their potential as antimicrobial, antifungal, and anticancer agents. preprints.orgscirp.orgnih.gov For instance, halogen-substituted N-aroyl-N'-phenyl-hydrazines have shown strong fungistatic activity with a broad spectrum of efficiency. nih.gov The ability to readily synthesize libraries of these compounds by reacting various substituted phenylhydrazines with different aldehydes and ketones allows for extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. scirp.orgnih.gov

Another emerging area is their use in the synthesis of complex fused heterocyclic systems, such as phthalazines and their derivatives. longdom.orglongdom.org These reactions often involve cyclization of phenylhydrazine derivatives with other organic synthons, leading to molecules with unique chemical scaffolds. Such compounds are being investigated for a range of pharmacological applications. longdom.org The ongoing exploration of new synthetic methodologies and the application of substituted phenylhydrazines as key building blocks ensure their continued importance in the discovery of new drugs and functional organic materials. acs.orgnih.gov

Q & A

Q. What are the common synthetic routes for 2-Chlorophenylhydrazine hydrochloride, and how do their yields compare?

Two primary methods involve reacting 2-chlorophenylhydrazine with bromoethylamine hydrobromide followed by cyclization with ethyl acetoacetate. The first method yields 50–60%, while a modified version with sodium borohydride reduction achieves 70–80% . Alternative routes include condensation with acetylindole derivatives under acidic conditions (e.g., ethanol with sodium acetate), yielding hydrazones for further functionalization .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as acutely toxic (oral Category 4), skin irritant (Category 2), and eye irritant (Category 2A). Use personal protective equipment (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in a cool, dry place away from incompatible reagents .

Q. What are the primary applications of this compound in organic chemistry research?

It is widely used to synthesize hydrazones for identifying aldehydes/ketones and in Fischer indole synthesis to generate indole derivatives. It also serves as an intermediate in pharmaceuticals, such as kinase inhibitors and MAO inhibitors .

Q. How is this compound typically characterized for purity and structure?

Common techniques include melting point analysis (melting point ~187–193°C with decomposition), NMR spectroscopy (¹H/¹³C), IR spectroscopy, and mass spectrometry. HPLC validation ensures purity for pharmaceutical intermediates .

Q. What are the storage and stability considerations for this compound?

Store at ambient temperature in airtight containers protected from light and moisture. Use desiccants to prevent hydrolysis. Commercial packaging typically includes 5–25 g quantities for laboratory use .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for heterocyclic compound synthesis using this compound?

Optimize solvent systems (e.g., ethanol or methanol/chloroform mixtures), temperature (reflux conditions), and acid catalysis (acetic acid). For example, coupling with carbonyl compounds under reflux for 5–18 hours improves yields of indole or hydrazide derivatives .

Q. What analytical techniques resolve contradictions in reported reaction yields involving this compound?

Systematically vary parameters (solvent polarity, stoichiometry, temperature) and use kinetic studies to identify rate-limiting steps. Compare yields via HPLC or gravimetric analysis to isolate optimal conditions .

Q. How does this compound contribute to bioactive molecule synthesis, such as P2X7 receptor antagonists?

It reacts with bisnoradamantane monoacid precursors to form hydrazide intermediates, which are critical for developing neuroactive compounds. Structural confirmation via NMR and mass spectrometry ensures bioactive conformations .

Q. What environmental considerations apply to waste containing this compound?

Hazardous byproducts (e.g., brominated intermediates) require neutralization before disposal. Follow local regulations for toxic hydrazine derivatives, and use biodegradation studies to assess environmental impact .

Q. How can computational methods aid in predicting reactivity of this compound derivatives?

Molecular docking and DFT calculations model interactions between hydrazones and target proteins (e.g., kinase binding sites). SMILES notation and InChIKey (ADODRSVGNHNKAT-UHFFFAOYSA-N) facilitate database searches for structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.